(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
The compound (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This structure is notable for its potential biological activities, which have garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolo[3,2-a]pyrimidin-3-one derivative under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions may target the carbonyl group in the thiazolo[3,2-a]pyrimidin-3-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of novel compounds with tailored functionalities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.
Benzaldehyde derivatives: Compounds with similar aromatic aldehyde groups may exhibit comparable reactivity and biological properties.
Uniqueness
The uniqueness of (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one lies in its specific combination of functional groups and heterocyclic core. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-2-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPCSXSULZWTDI-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3CCCN=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3CCCN=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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